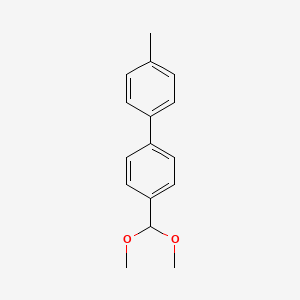

![molecular formula C12H14O2 B3003002 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid CAS No. 14378-56-4](/img/structure/B3003002.png)

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid is a chemical structure that is part of a class of compounds known for their unique ring systems. These compounds are of interest due to their potential applications in various fields of chemistry and materials science. The provided data does not directly discuss this specific compound but offers insights into related structures and their properties.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo annulene-1,3-dicarbonitriles, has been achieved through a multicomponent reaction using THF with DBU as a catalyst . This method is noted for its efficiency and simplicity, yielding excellent results. The process involves the formation of acceptor-donor-acceptor (A-D-A) systems, which are significant due to their electron-donating and accepting properties. Although the synthesis of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid is not explicitly described, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds within the benzo annulene family typically includes a complex ring system that can influence their chemical behavior. The A-D-A system mentioned in the synthesis of related compounds suggests a structure with one electron donor and two electron acceptors, which can have implications for the compound's reactivity and interaction with other molecules . The exact molecular structure of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid would need to be determined through spectroscopic methods or computational modeling to fully understand its properties.

Chemical Reactions Analysis

The data provided does not include specific chemical reactions for 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid. However, the synthesis of related compounds involves reactions that could be indicative of the types of chemical transformations that the compound might undergo. For example, the formation of charge-transfer complexes and the manipulation of electron-rich moieties are common in the synthesis of related structures . These reactions can lead to changes in electrical and spectroscopic properties, which are essential for the development of materials with specific functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid have been studied, particularly in the context of their electrical conductivity and spectroscopic characteristics . The synthesis of tetrathiafulvalene derivatives with a 1,6-methano annulene moiety has been explored, leading to insights into their electrochemical behavior. These properties are crucial for applications in electronic devices and materials science. The specific properties of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid would likely be influenced by its molecular structure and the presence of functional groups such as the carboxylic acid moiety.

Wissenschaftliche Forschungsanwendungen

Synthesis and Conformational Analysis

The compound has been involved in the synthesis and conformational analysis of various derivatives. For instance, (5α,9α,11β)-11-Hydroxy-6,7,8,9-tetrahydro-5H-5,9-propanobenzo[7]annulen-7-one ethylene ketal and its 11α-methyl derivative were prepared and analyzed for their conformational preferences (Camps et al., 1997).

Crystal Structure and Spectral Characterization

The compound's derivatives have been synthesized and characterized for their crystal structure and spectral properties. For example, a study detailed the synthesis of (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene and examined its molecular structure using various spectroscopic techniques (Edder et al., 2019).

Multicomponent Reaction Synthesis

Efficient multicomponent reaction synthesis techniques have been reported for preparing 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitrile derivatives, highlighting the compound's role in facilitating diverse chemical syntheses (Rong et al., 2012).

Pharmacological Evaluation

6,7,8,9-Tetrahydro-5H-benzo[7]annulene derivatives have been evaluated for their pharmacological properties. For instance, derivatives have been synthesized as GluN2B-selective NMDA receptor antagonists, showing potential for treating neuronal disorders (Benner et al., 2014).

Design of Novel Heterocyclic Frameworks

The compound's derivatives have been utilized in designing new tricyclic heterocyclic frameworks. A study reported the synthesis of 8-oxa-4b,7-diaza-benzo[a]azulene-9-one system, a new tricyclic heterocycle, starting from ethyl indole-2-carboxylate (Praveen et al., 2008).

Antianaphylactic Agents

Derivatives of this compound have been synthesized and tested as antiallergic agents. Studies have been conducted on 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines derived from the compound, showing significant antiallergic activity (Nohara et al., 1985).

Synthesis of Receptor Antagonists

The compound has been used in the modified synthesis of receptor antagonists, such as SB612111, a potent antagonist of the nociception/orphanin FQ peptide (NOP) receptor (Perrey et al., 2016).

Synthesis of Tetrathiafulvalene

It has been involved in the synthesis of tetrathiafulvalene with a 1,6-methano[10]annulene moiety, emphasizing its utility in creating complex organic molecules with specific electrical properties (Neidlein et al., 1984).

Wirkmechanismus

Target of Action

The primary targets of 6,7,8,9-tetrahydro-5H-benzo7Similar compounds have been reported to interact with estrogen receptors, specifically erα . ERα is mainly expressed in reproductive tissues and abnormal ERα leads to various diseases including cancer .

Mode of Action

Compounds with similar structures have been reported to act as selective estrogen receptor degraders (serds), which shut down the erα signaling by removing erα from the tumor cells .

Biochemical Pathways

Serds generally work by binding to estrogen receptors and promoting their degradation, thereby inhibiting the signaling pathways that depend on these receptors .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6,7,8,9-tetrahydro-5H-benzo7

Result of Action

Serds, which this compound is speculated to act as, generally result in the degradation of estrogen receptors and the inhibition of estrogen-dependent cell proliferation .

Action Environment

Eigenschaften

IUPAC Name |

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWVDVJJFIJZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14378-56-4 |

Source

|

| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)

![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)

![3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3002927.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole](/img/structure/B3002941.png)